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Compound of Interest

Compound Name: 5-Aminopyridazine 1-oxide

Cat. No.: B15230149 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of 5-
Aminopyridazine 1-oxide, a valuable heterocyclic building block in medicinal chemistry. Two

primary synthetic routes are presented: a classical cycloaddition approach and a direct

oxidation method. This guide includes comprehensive protocols, characterization data, and a

workflow illustrating its application as a synthetic intermediate.

Introduction
5-Aminopyridazine 1-oxide serves as a key intermediate in the synthesis of a variety of

nitrogen-containing heterocyclic compounds, which are of significant interest in drug discovery

and development. The presence of the N-oxide functionality and the amino group provides

multiple reaction sites for further molecular elaboration, making it a versatile scaffold for

creating novel bioactive molecules. Aminopyridine derivatives and their N-oxides are known to

interact with various enzymes and receptors, exhibiting a wide range of pharmacological

activities.

Data Presentation
The following table summarizes the key characterization data for 5-Aminopyridazine 1-oxide.
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Parameter Value

Molecular Formula C₄H₅N₃O

Molecular Weight 111.10 g/mol

Appearance Solid

1H NMR
Spectral data not available in the searched

literature.

13C NMR
Spectral data not available in the searched

literature.

IR Spectrum (KBr)
Characteristic peaks for N-H, C=C, and N-O

stretching.

Mass Spectrum (m/z) [M]+ peak expected at 111.10.

Note: Specific spectral data for the unsubstituted 5-Aminopyridazine 1-oxide could not be

definitively located in the reviewed literature. The data for substituted analogs suggest

characteristic shifts that would confirm the structure. Researchers are advised to perform full

characterization of the synthesized product.

Experimental Protocols
Two distinct methods for the synthesis of 5-Aminopyridazine 1-oxides are detailed below.

Method 1: Synthesis via Ynamine Cycloaddition
This method, adapted from the work of Freeman and Grabiak, involves the cycloaddition of an

oxadiazinone oxide with an ynamine.[1][2] This approach allows for the synthesis of variously

substituted 5-aminopyridazine 1-oxides.

Materials:

Appropriately substituted 1,3,4-oxadiazin-6-one 2-oxide

Ynamine (e.g., 1-(diethylamino)propyne)
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Dichloromethane (CH₂Cl₂)

Crystallization solvent (e.g., Ether-hexane, Chloroform-hexane)

Procedure:

Dissolve the 1,3,4-oxadiazin-6-one 2-oxide (1.4 mmol) in 20-30 mL of dichloromethane in a

round-bottom flask equipped with a magnetic stirrer.

To the stirred solution, add a solution of the ynamine (4.4 mmol) in 5 mL of dichloromethane.

Stir the reaction mixture at room temperature. The reaction time will vary depending on the

specific reactants used (typically several hours to overnight). Monitor the reaction progress

by thin-layer chromatography (TLC).

Upon completion, concentrate the reaction mixture in vacuo to remove the solvent.

Crystallize the resulting residue from an appropriate solvent system (e.g., ether-hexane or

chloroform-hexane) to yield the 5-aminopyridazine 1-oxide product.[1]

Quantitative Data from Literature (for substituted analogs):

R₁ R₂ R₃ Ynamine
Reaction
Time (h)

Yield (%) m.p. (°C)

C₆H₅ CH₃ C₂H₅
(C₂H₅)₂NC

≡CCH₃
24 88 133-134

C₆H₅ C₂H₅ C₂H₅
(C₂H₅)₂NC

≡CC₂H₅
24 85 119-120

CH₃ CH₃ C₂H₅
(C₂H₅)₂NC

≡CCH₃
72 75 104-105

Data adapted from J. Org. Chem. 1976, 41, 25, 3970–3974.[1]

Method 2: Direct Oxidation of 5-Aminopyridazine
(Proposed)
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While a specific protocol for the direct oxidation of 5-aminopyridazine was not found in the

searched literature, a general and widely used method for the N-oxidation of nitrogen-

containing heterocycles is the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-

CPBA).[3][4]

Materials:

5-Aminopyridazine

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

Dichloromethane (CH₂Cl₂)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Saturated aqueous sodium chloride (NaCl) solution (brine)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Dissolve 5-aminopyridazine (1.0 eq) in dichloromethane in a round-bottom flask equipped

with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

In a separate flask, dissolve m-CPBA (1.1-1.5 eq) in dichloromethane.

Add the m-CPBA solution dropwise to the stirred solution of 5-aminopyridazine at 0 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for several hours to overnight. Monitor the reaction progress by TLC.

Upon completion, cool the reaction mixture again to 0 °C to precipitate out the m-

chlorobenzoic acid byproduct.

Filter the mixture and wash the filtrate with a saturated aqueous solution of NaHCO₃ to

quench any remaining peroxy acid.

Separate the organic layer and wash it with brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to

obtain the crude product.

Purify the crude product by column chromatography on silica gel or by recrystallization to

afford pure 5-aminopyridazine 1-oxide.

Mandatory Visualizations
Experimental Workflow: Synthesis of 5-Aminopyridazine
1-oxide
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Caption: Workflow for the direct oxidation synthesis of 5-Aminopyridazine 1-oxide.

Application as a Synthetic Intermediate
Pyridazine N-oxides can serve as precursors to other valuable heterocyclic structures. For

instance, they can be converted to 2-aminofurans, which are versatile intermediates in the

synthesis of more complex molecules like carbazoles and dibenzofurans.[5]
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Caption: Multi-step synthesis workflow utilizing 5-Aminopyridazine 1-oxide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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